3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-24-16-7-3-5-14(11-16)18-8-9-21-19-17(12-22-23(18)19)13-4-2-6-15(20)10-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMIQZAFKLLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile . Industrial production methods often utilize these reactions due to their efficiency and high yields.
Chemical Reactions Analysis
3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its anxiolytic and sedative properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Zaleplon
- Indiplon
- Ocinaplon
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